MFCD14703674
Beschreibung
However, based on the methodology outlined in the evidence, its analysis and comparison would follow standardized protocols for inorganic or organometallic compounds. For instance, emphasizes comparing compounds based on structural or functional similarity (e.g., metal substitution, shared applications). provide templates for documenting properties such as molecular weight, solubility, and bioactivity, which are critical for characterizing MFCD14703674. While specific data for this compound is absent, the framework for its introduction would include:
- Molecular formula and weight: Derived from analogous compounds (e.g., C₆H₅BBrClO₂ in ).
- Synthetic routes: Likely involving catalytic systems or green chemistry principles, as seen in (e.g., A-FGO catalyst in THF).
- Applications: Hypothesized based on functional groups (e.g., boronic acids in for cross-coupling reactions).
Eigenschaften
IUPAC Name |
3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO2/c14-9-3-6(4-10(15)12(9)16)13-8-2-1-7(18)5-11(8)19-17-13/h1-5,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZSICLHIQDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)ON=C2C3=CC(=C(C(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of MFCD14703674 involves specific synthetic routes and reaction conditions. The preparation methods can vary, but they generally include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of MFCD14703674 may involve large-scale chemical processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
MFCD14703674 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of MFCD14703674.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under specific temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
MFCD14703674 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: MFCD14703674 is studied for its potential therapeutic applications and effects on human health.
Industry: The compound is used in industrial processes for the production of various chemical products.
Wirkmechanismus
The mechanism of action of MFCD14703674 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The evidence highlights two primary approaches for comparison: structural similarity (e.g., halogen substitution) and functional similarity (e.g., enzyme inhibition). Below is a comparative analysis using representative compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues :
- CAS 1046861-20-4 shares a near-identical molecular formula with MFCD14703674, differing only in substituent positions (e.g., bromine vs. chlorine). Its synthesis uses palladium catalysts, a method likely applicable to MFCD14703674 .
- CAS 1761-61-1 (C₇H₅BrO₂, ) highlights the impact of halogen substitution on solubility (Log S = -2.47 vs. -2.99 for CAS 1046861-20-4 ).
CAS 428854-24-4 (C₁₇H₁₅FN₈, ) shows how fluorinated analogs enhance metabolic stability, a strategy transferable to MFCD14703674 optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
